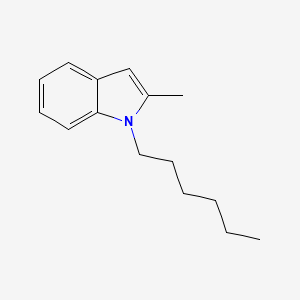
1-Hexyl-2-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with a hexyl group at the first position and a methyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexyl-2-methyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the cyclization of ortho-substituted anilines with alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis using methanesulfonic acid as a catalyst under reflux conditions . This method is preferred due to its high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexyl-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylates.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylates
Reduction: Indoline derivatives
Substitution: Halogenated indoles
Wissenschaftliche Forschungsanwendungen
1-Hexyl-2-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hexyl-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring’s electron-rich nature allows it to bind to multiple receptors, influencing biological pathways . For instance, it can interact with enzymes involved in oxidative stress, leading to potential antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-indole: Similar structure but lacks the hexyl group.
2-Methyl-1H-indole: Similar structure but lacks the hexyl group.
1-Hexyl-1H-indole: Similar structure but lacks the methyl group.
Uniqueness: 1-Hexyl-2-methyl-1H-indole is unique due to the presence of both hexyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific receptors, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
42951-37-1 |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-hexyl-2-methylindole |
InChI |
InChI=1S/C15H21N/c1-3-4-5-8-11-16-13(2)12-14-9-6-7-10-15(14)16/h6-7,9-10,12H,3-5,8,11H2,1-2H3 |
InChI-Schlüssel |
GGEHGAVYTBTWLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
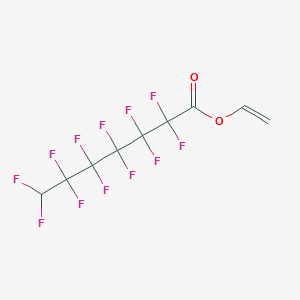
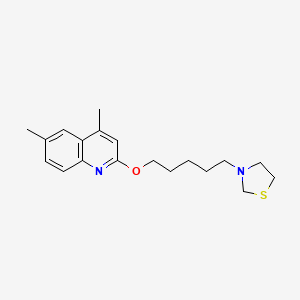
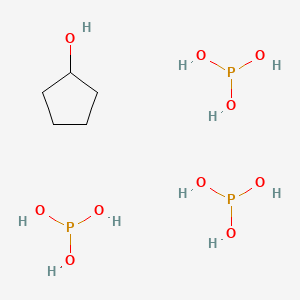
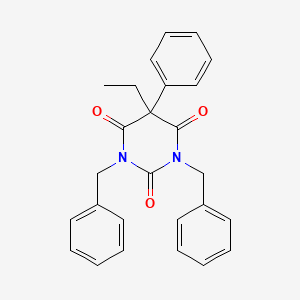
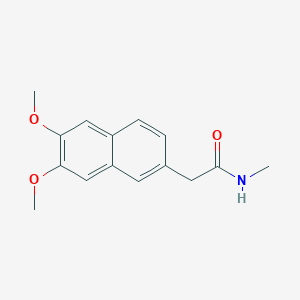
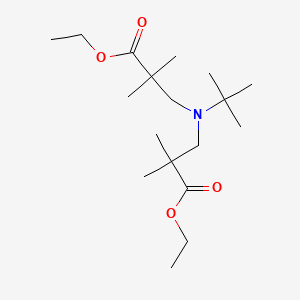
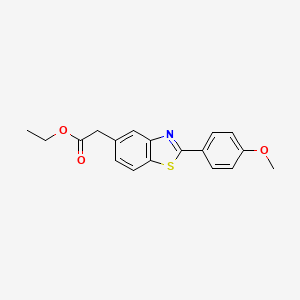


![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
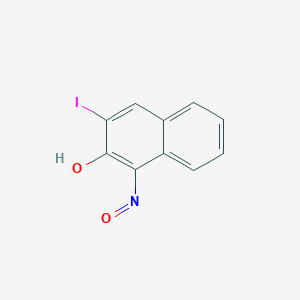
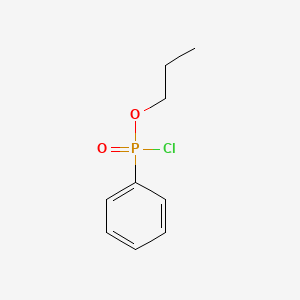
![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)
